4-Difluoromethoxyphenylthiourea
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Overview
Description
Synthesis Analysis
While specific synthesis methods for 4-Difluoromethoxyphenylthiourea are not available, a study on the reactivity properties of a thiourea derivative with anticancer activity provides insights into the synthesis and analysis of similar compounds . The study uses density functional theory (DFT) and molecular dynamics (MD) simulations to analyze the compound’s reactivity properties .Chemical Reactions Analysis
The reactivity properties of a thiourea derivative with anticancer activity have been investigated using DFT and MD simulations . The study provides insights into the local reactivity, interactivity with water, and compatibility of the molecule with frequently used excipients .Scientific Research Applications
- Conclusion : Novel compounds, especially 4a, exhibit promising antimicrobial and anticancer potential .
Antimicrobial Activity
Mitogen-Activated Protein Kinase-2 (MK-2) Inhibition
Reactivity Properties and Sensitivity
Medicinal Applications
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(difluoromethoxy)phenyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2OS/c9-7(10)13-6-3-1-5(2-4-6)12-8(11)14/h1-4,7H,(H3,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJSKLSCZTWFAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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